D(+)-A-Hydrazinohistidine hydrochloride

Description

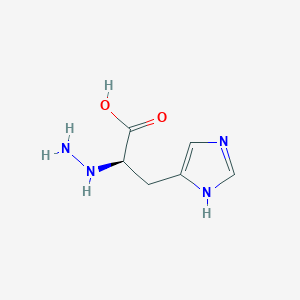

D(+)-A-Hydrazinohistidine hydrochloride (CAS 1199-91-3) is a chemically modified derivative of the amino acid histidine, featuring a hydrazine group (-NH-NH2) attached to the α-carbon of the histidine backbone. Its molecular formula is C6H12ClN5O2, with a molecular weight of 221.64 g/mol . The compound is characterized by its imidazole ring (a hallmark of histidine) and a carboxyl group, making it structurally unique among hydrazine-containing hydrochlorides. It is primarily utilized in biochemical research, particularly in studies involving enzyme inhibition or metal chelation, though its specific pharmacological applications remain underexplored.

Properties

Molecular Formula |

C6H10N4O2 |

|---|---|

Molecular Weight |

170.17 g/mol |

IUPAC Name |

(2R)-2-hydrazinyl-3-(1H-imidazol-5-yl)propanoic acid |

InChI |

InChI=1S/C6H10N4O2/c7-10-5(6(11)12)1-4-2-8-3-9-4/h2-3,5,10H,1,7H2,(H,8,9)(H,11,12)/t5-/m1/s1 |

InChI Key |

OTXNLKCKMZUQKX-RXMQYKEDSA-N |

Isomeric SMILES |

C1=C(NC=N1)C[C@H](C(=O)O)NN |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)O)NN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D(+)-A-Hydrazinohistidine hydrochloride typically involves the reaction of histidine with hydrazine under controlled conditions. The process begins with the protection of the amino and carboxyl groups of histidine to prevent unwanted side reactions. The protected histidine is then reacted with hydrazine to introduce the hydrazino group. After the reaction, the protecting groups are removed to yield the final product. The reaction conditions, such as temperature, pH, and reaction time, are carefully optimized to maximize the yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control systems ensures consistent product quality and high efficiency. The purification of the compound is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

D(+)-A-Hydrazinohistidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydrazino group can be oxidized to form azides or other nitrogen-containing compounds.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The hydrazino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azides, while reduction may produce amines. Substitution reactions can lead to a wide range of substituted histidine derivatives.

Scientific Research Applications

D(+)-A-Hydrazinohistidine hydrochloride has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is used in studies of enzyme mechanisms and protein interactions due to its ability to form stable complexes with metal ions.

Medicine: Research into the potential therapeutic applications of this compound includes its use as a drug candidate for the treatment of various diseases, such as cancer and neurodegenerative disorders.

Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of D(+)-A-Hydrazinohistidine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazino group can form covalent bonds with active site residues of enzymes, inhibiting their activity. Additionally, the compound can chelate metal ions, affecting the function of metalloproteins and other metal-dependent processes. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

D(+)-A-Hydrazinohistidine hydrochloride belongs to a broader class of hydrochlorides and hydrazine derivatives. Below is a detailed comparison with structurally or functionally related compounds, supported by analytical and pharmacological data:

Structural and Functional Comparisons

Analytical Methodologies

- Chromatographic Separation: Doxepin HCl and Tizanidine HCl require high-resolution HPLC methods to separate isomers and impurities. For example, Tizanidine-related compounds exhibit relative retention times of 0.8–1.0 (Compound C) and 1.4–1.1 (Compound B) compared to the parent compound . Doxepin HCl mandates a resolution (R) of ≥1.5 between related compounds A and B .

- Stability and Degradation: Hydralazine HCl’s hydrazone group makes it susceptible to oxidation, requiring stringent storage in inert atmospheres . Similarly, the hydrazine group in D(+)-A-Hydrazinohistidine HCl may demand analogous precautions, though its cold storage recommendation (-20°C) implies greater instability compared to room-temperature-stable hydrochlorides like Guanidine HCl .

Pharmacological and Biochemical Profiles

- Mechanistic Differences: Hydralazine HCl acts as a vasodilator by increasing nitric oxide availability, leveraging its hydrazine group for redox interactions . Histamine dihydrochloride shares the imidazole ring with the target compound but lacks the hydrazine group, resulting in divergent applications (e.g., immunomodulation vs.

- Impurity Profiles: Ranitidine HCl’s impurities, such as nitroacetamide and diamine hemifumarate, highlight the importance of controlling byproducts in hydrochloride synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.